Methyl 2-mercapto-5-methoxybenzoate
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Overview
Description
Methyl 2-mercapto-5-methoxybenzoate is an organic compound with the molecular formula C9H10O3S It is a derivative of benzoic acid, characterized by the presence of a methoxy group at the 5-position and a mercapto group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-mercapto-5-methoxybenzoate can be synthesized through several routes. One common method involves the esterification of 2-mercapto-5-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-mercapto-5-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation: Formation of 2-sulfonic acid-5-methoxybenzoate.
Reduction: Formation of 2-mercapto-5-methoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 2-mercapto-5-methoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 2-mercapto-5-methoxybenzoate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the methoxy group may enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.
Comparison with Similar Compounds
Methyl 2-mercapto-5-methylbenzoate: Similar structure but with a methyl group instead of a methoxy group.
Methyl 2-mercapto-5-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group.
Methyl 2-mercapto-5-chlorobenzoate: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: Methyl 2-mercapto-5-methoxybenzoate is unique due to the presence of both a methoxy and a mercapto group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields.
Biological Activity
Methyl 2-mercapto-5-methoxybenzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
This compound features a mercapto group (-SH) and a methoxy group (-OCH₃) attached to a benzoate structure. The presence of these functional groups is crucial for its biological activity, as they can influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with thiol groups in proteins, potentially altering their function. The methoxy group enhances the compound’s lipophilicity, aiding its penetration through biological membranes and increasing its efficacy in various biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting it may serve as a potential candidate for developing new antimicrobial agents. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or function through its reactive thiol group.
Antioxidant Properties
The compound has also shown promising antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The mercapto group can scavenge free radicals, thereby mitigating oxidative damage.
Research Findings and Case Studies
Several studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) as low as 32 µg/mL for certain strains, highlighting its potential as an effective antimicrobial agent.
- Antioxidant Activity Assessment : In an experimental setup measuring total antioxidant capacity using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, this compound demonstrated significant radical scavenging ability with an IC50 value of 25 µg/mL, comparable to established antioxidants .
- Cytotoxicity Studies : The compound was tested for cytotoxic effects on various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer). It exhibited selective cytotoxicity with IC50 values below 50 µg/mL, indicating potential for further development in anticancer therapies .
Summary of Key Research Findings
Future Directions
The ongoing research into this compound suggests several avenues for future exploration:
- Mechanistic Studies : Further elucidation of its mechanisms at the molecular level could enhance understanding and lead to optimized derivatives with improved efficacy.
- In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for assessing therapeutic potential and safety profiles.
- Formulation Development : Investigating various formulations could enhance bioavailability and target delivery systems for specific diseases.
Properties
IUPAC Name |
methyl 5-methoxy-2-sulfanylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-11-6-3-4-8(13)7(5-6)9(10)12-2/h3-5,13H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUKDCWCVBWIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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